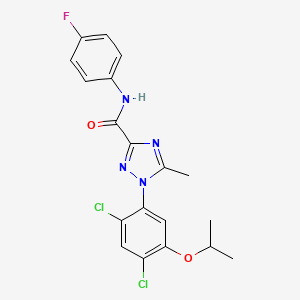

1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

This compound is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a 2,4-dichloro-5-isopropoxyphenyl group at position 1 and an N-(4-fluorophenyl)carboxamide moiety at position 4. Its structural complexity arises from the combination of halogenated aryl groups (dichloro and fluorophenyl), an isopropoxy substituent, and the triazole heterocycle. Such features are common in agrochemical and pharmaceutical agents, where halogenation often enhances bioavailability and metabolic stability .

Properties

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN4O2/c1-10(2)28-17-9-16(14(20)8-15(17)21)26-11(3)23-18(25-26)19(27)24-13-6-4-12(22)5-7-13/h4-10H,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYZTODZEZMNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound exhibits potential biological activities due to its unique chemical structure, which includes multiple chlorine substituents and an isopropoxy group on its phenyl rings. The carboxamide functional group enhances its solubility and biological activity.

- Chemical Formula : C19H17Cl2FN4O2

- Molecular Weight : 423.27 g/mol

- CAS Number : 400736-19-8

- Purity : >90%

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including the compound in focus. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in tumor proliferation and survival, similar to other triazole derivatives that have shown promising results in preclinical studies.

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes. For instance, research on related compounds indicates that triazoles can inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a critical role in glucocorticoid metabolism and has implications in cancer progression .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. The compound has shown activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Study on Antitumor Effects : In vitro studies demonstrated that the compound significantly inhibited the growth of HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM. This suggests a potent antitumor effect that warrants further investigation in vivo.

- Enzyme Interaction Studies : Inhibition studies revealed that similar triazole derivatives effectively inhibit 11β-HSD enzymes, suggesting that this compound may also exhibit similar inhibitory activity, potentially affecting tumor cell proliferation and differentiation .

Scientific Research Applications

Antifungal Activity

The compound has shown promising antifungal properties against various fungal strains. Its mechanism of action typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic fungi, making it a potential candidate for antifungal drug development.

Anticancer Properties

Research indicates that compounds similar to 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide may exhibit anticancer activities. They are believed to interfere with key signaling pathways involved in tumor growth and proliferation. For instance, studies have highlighted the role of triazole derivatives in inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells.

Case Studies

- Fungal Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The specific compound was synthesized and tested for its efficacy, revealing a minimum inhibitory concentration (MIC) that supports its potential use as an antifungal agent .

- Cancer Cell Line Testing : In another study focusing on various cancer cell lines, compounds with similar structural characteristics were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through the activation of apoptotic pathways .

Fungicides

The compound's antifungal properties make it suitable for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help improve crop yields and protect against diseases such as powdery mildew and rusts.

Case Studies

- Field Trials : Field trials conducted on crops treated with triazole-based fungicides have shown a marked improvement in disease resistance and crop yield. These studies underscore the importance of such compounds in integrated pest management strategies .

- Regulatory Approvals : Regulatory assessments have been conducted to evaluate the safety and efficacy of triazole fungicides, including those similar to this compound. The results have contributed to their acceptance in various agricultural markets across Europe and North America .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,4-dichloro-5-isopropoxyphenyl group are reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent substituents.

Fluorine on the 4-fluorophenyl group is less reactive due to strong C-F bonds but can undergo substitution under extreme conditions (e.g., LiAlH₄ at 150°C) .

Hydrolysis of Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis rates are influenced by steric effects from the methyl group on the triazole ring.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in alkylation, acylation, and coordination reactions:

The methyl group at position 5 reduces ring electron density, slowing electrophilic attacks.

Electrophilic Aromatic Substitution

The dichlorophenyl and fluorophenyl groups direct electrophilic substitution:

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar triazole derivatives:

The 4-fluorophenyl group enhances metabolic stability compared to dichloro analogues but reduces electrophilic substitution rates .

Functional Group Interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogous triazole and carboxamide derivatives. Key differences lie in substituent patterns, which influence physicochemical properties and biological activity.

Structural and Functional Insights:

In contrast, the oxo-pyrrolidine derivative (Table, row 2) exhibits higher polarity due to the carbonyl group, favoring aqueous solubility .

Heterocyclic Core Variations :

- The 1,2,4-triazole core in the target compound offers rigidity and hydrogen-bonding capacity, which are advantageous for target binding.

- Thiadiazole and isobenzofuran cores in analogs (Table, rows 2–3) introduce sulfur or oxygen heteroatoms, altering electronic profiles and metabolic pathways .

Substituent Impact on Bioactivity: The isopropoxy group in the target compound may sterically hinder enzymatic degradation, extending half-life compared to smaller alkoxy substituents .

Research Findings and Limitations

- Pharmacopeial Standards: Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide are subject to stringent dissolution testing protocols, suggesting that the target compound may require similar quality control measures .

- Crystallographic Refinement : The use of SHELXL for small-molecule refinement (as cited in –2) implies that the target compound’s crystal structure could be resolved with high precision, aiding in structure-activity relationship (SAR) studies .

Notes

Evidence Limitations : The provided materials lack direct biological or pharmacokinetic data for the target compound. Comparisons are extrapolated from structural analogs.

Synthetic Considerations : The triazole core is typically synthesized via cyclization reactions, while halogenation and alkoxy substitutions are achieved through electrophilic aromatic substitution or Ullmann coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and coupling. Key steps may include:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of thiosemicarbazide precursors.

- Step 2 : Introduction of the 2,4-dichloro-5-isopropoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3 : Carboxamide formation using coupling reagents like EDCI/HOBt in anhydrous DMF or THF .

- Critical Parameters :

- Temperature control (e.g., 60–80°C for cyclization).

- Solvent selection (polar aprotic solvents enhance reactivity).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Yield Optimization : Use excess isopropoxy precursor (1.2–1.5 eq.) and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should researchers address conflicting spectral data?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic and triazole protons. Deuterated DMSO or CDCl3 is preferred for solubility .

- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI+ or MALDI-TOF, ensuring resolution >20,000 to distinguish isotopic patterns .

- IR Spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- Data Contradictions : Cross-reference with computational predictions (DFT for NMR chemical shifts) or repeat experiments under standardized conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC50 determination, 48–72 hr exposure).

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/GTP analogs .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

- Data Interpretation : Normalize results to cell viability and perform triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound, particularly with challenging twinning or low-resolution data?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- SHELXL Refinement :

- Apply TWIN/BASF commands for twinned crystals.

- Use HKLF5 format for multi-component datasets.

- Refine anisotropic displacement parameters (ADPs) for heavy atoms (Cl, F) .

- Validation : Check R1 (<5%), wR2 (<10%), and goodness-of-fit (GOF ≈ 1.0) metrics. Use PLATON to detect voids and solvent masking .

Q. What computational strategies predict the binding mode of this compound to biological targets like kinase enzymes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling. Use crystal structures of target proteins (e.g., PDB: 1M17 for EGFR).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predicted binding poses with experimental SAR data from analogues .

Q. How do the dichloro and isopropoxy substituents influence the compound’s reactivity and pharmacokinetic properties?

- Methodological Answer :

- Electronic Effects : Chlorine atoms increase electrophilicity, enhancing hydrogen bonding with target proteins.

- Steric Effects : Isopropoxy groups may reduce membrane permeability; assess via PAMPA assay.

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to measure t1/2 and CYP inhibition. Compare with des-chloro analogues .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization :

- Use flow chemistry for exothermic steps (e.g., triazole formation).

- Replace EDCI with polymer-supported carbodiimides to simplify purification.

- By-Product Analysis : LC-MS tracking of reaction intermediates; optimize stoichiometry to suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.